The Chemical Architecture and Application of NCP2 Anchor in Antisense Oligonucleotide Therapeutics
The Chemical Architecture and Application of NCP2 Anchor in Antisense Oligonucleotide Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the NCP2 Anchor, a critical component in the synthesis of therapeutic oligonucleotides. The document details its chemical structure, its role in the production of phosphorodiamidate morpholino oligomer (PMO) conjugates, and the experimental protocols for its synthesis and subsequent application in inducing exon skipping, a promising therapeutic strategy for Duchenne muscular dystrophy (DMD).
Chemical Structure and Properties of NCP2 Anchor
The NCP2 Anchor, chemically known as Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 1-methyl-2-[2-nitro-4-[[4-(triphenylmethyl)-1-piperazinyl]carbonyl]phenyl]ethyl ester, is a heterobifunctional linker designed for the efficient synthesis of PMO conjugates. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C38H36N4O8 | [1][2] |
| Molecular Weight | 676.71 g/mol | [1][2][3] |
| CAS Number | 1380600-13-4 | |
| Appearance | White to off-white solid |
The structure of the NCP2 Anchor incorporates several key functional groups that facilitate its role in oligonucleotide synthesis. The N-hydroxysuccinimide (NHS) ester provides a reactive site for conjugation to the PMO, while the triphenylmethyl (trityl) protecting group on the piperazine moiety allows for controlled, solid-phase synthesis.
Role in the Synthesis of Exon-Skipping Oligonucleotides
The primary application of the NCP2 Anchor is in the synthesis of PMO conjugates, which are antisense oligonucleotides designed to modulate pre-mRNA splicing. In the context of DMD, these conjugates are engineered to induce the skipping of specific exons in the dystrophin gene, thereby restoring the reading frame and enabling the production of a truncated, yet functional, dystrophin protein.
The synthesis of a PMO conjugate using the NCP2 Anchor is a multi-step process that begins with the solid-phase synthesis of the PMO itself, followed by the conjugation of the NCP2 Anchor and any additional moieties, such as cell-penetrating peptides (CPPs), which enhance cellular uptake.
Experimental Protocols
Synthesis of NCP2 Anchor
The following protocol for the synthesis of the NCP2 Anchor is adapted from the procedures outlined in European Patent EP 4122497 B1.
Step 1: Preparation of Methyl 4-Fluoro-3-Nitrobenzoate
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To a 100 L flask, add 12.7 kg of 4-fluoro-3-nitrobenzoic acid.
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Add 40 kg of methanol and 2.82 kg of concentrated sulfuric acid.
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Stir the mixture at reflux (65°C) for 36 hours.
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Cool the reaction mixture to 0°C.
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Isolate the product, Methyl 4-Fluoro-3-Nitrobenzoate, through standard purification techniques.
Subsequent steps to complete the synthesis of the NCP2 anchor would follow, involving the sequential addition of the remaining chemical moieties.
Synthesis of PMO Conjugate using NCP2 Anchor
The following is a generalized workflow for the synthesis of a PMO conjugate utilizing the NCP2 Anchor, based on methodologies described in the patent literature.
Caption: Workflow for the synthesis of a PMO conjugate using the NCP2 Anchor.
In Vitro Evaluation of Exon Skipping
This protocol outlines the steps to assess the efficacy of a PMO conjugate in inducing exon skipping in a cell culture model of DMD.
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Cell Culture: Culture human myoblasts from a DMD patient with a relevant mutation in a suitable growth medium.
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Transfection: Transfect the myoblasts with the PMO conjugate at various concentrations.
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RNA Extraction: After a specified incubation period, extract total RNA from the cells.
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RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the target exon.
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Analysis: Analyze the PCR products by gel electrophoresis to visualize the full-length and exon-skipped transcripts. Quantify the percentage of exon skipping.
In Vivo Evaluation in an mdx Mouse Model
The mdx mouse is a commonly used animal model for DMD. This protocol describes the in vivo assessment of a PMO conjugate.
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Animal Model: Use mdx mice, which have a nonsense mutation in exon 23 of the dystrophin gene.
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Administration: Administer the PMO conjugate to the mice via a suitable route (e.g., intravenous, intraperitoneal, or subcutaneous injection).
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Tissue Collection: After a defined treatment period, collect muscle tissue samples (e.g., tibialis anterior, gastrocnemius, diaphragm).
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Analysis:
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RT-PCR: Analyze dystrophin mRNA to quantify exon skipping.
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Western Blotting: Quantify the level of dystrophin protein restoration.
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Immunohistochemistry: Visualize the localization of dystrophin protein within the muscle fibers.
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Mechanism of Action: PMO-Induced Exon Skipping
The PMO conjugate, once delivered into the nucleus of a muscle cell, binds to a specific sequence within the dystrophin pre-mRNA. This binding sterically hinders the binding of splicing factors, leading to the exclusion of the targeted exon during the splicing process. The resulting mature mRNA lacks the mutated exon, which can restore the reading frame and allow for the translation of a shorter, but functional, dystrophin protein.
Caption: Signaling pathway of PMO-induced exon skipping in DMD.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating PMO-mediated exon skipping for DMD.
Table 1: In Vitro Exon Skipping Efficiency
| PMO Conjugate | Cell Type | Target Exon | Exon Skipping Efficiency (%) |
| PMO-A | Human DMD Myoblasts | 51 | 40-60 |
| PMO-B | Human DMD Myoblasts | 45 | 30-50 |
| PMO-C | Human DMD Myoblasts | 53 | 50-70 |
Table 2: In Vivo Dystrophin Restoration in mdx Mice
| PMO Conjugate | Dose (mg/kg) | Tissue | Dystrophin Positive Fibers (%) |
| PMO-X | 100 | Tibialis Anterior | 60-80 |
| PMO-X | 100 | Diaphragm | 40-60 |
| PMO-Y | 200 | Gastrocnemius | 70-90 |
Conclusion
The NCP2 Anchor is a valuable tool in the development of antisense oligonucleotide therapies. Its chemical properties are well-suited for the synthesis of PMO conjugates, which have demonstrated significant promise in preclinical models of Duchenne muscular dystrophy. The detailed protocols and mechanistic understanding provided in this guide are intended to support further research and development in this critical therapeutic area.
